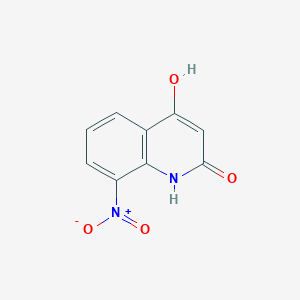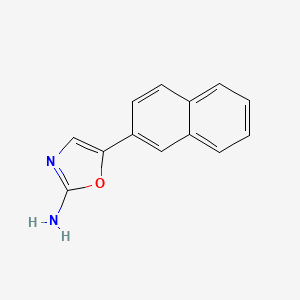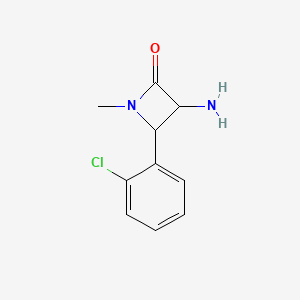
Methyl 6-aminoquinazoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-aminoquinazoline-4-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoquinazoline-4-carboxylate typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve transition metal-catalyzed reactions. These methods are favored due to their efficiency and ability to produce high yields. Transition metal catalysts such as palladium and copper are commonly used in these processes .
化学反应分析
Types of Reactions
Methyl 6-aminoquinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinazoline-4-carboxylic acid, while reduction can produce quinazoline-4-carboxylate derivatives .
科学研究应用
Methyl 6-aminoquinazoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential anti-cancer and anti-microbial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 6-aminoquinazoline-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
相似化合物的比较
Similar Compounds
Quinazoline: The parent compound of methyl 6-aminoquinazoline-4-carboxylate, known for its wide range of biological activities.
Quinazolinone: A related compound with similar biological properties, often used in medicinal chemistry.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and amino groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
methyl 6-aminoquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,11H2,1H3 |
InChI 键 |
HXSOAYNODSZKAP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)

![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)






![6-Fluorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11894440.png)

![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)
